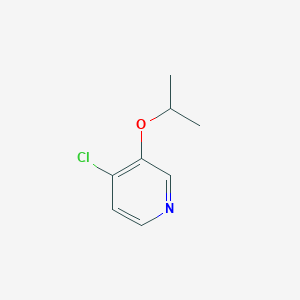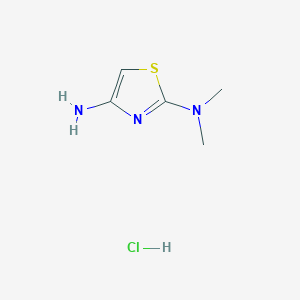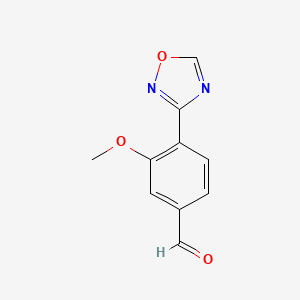![molecular formula C18H17ClF3NO2 B12454227 N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B12454227.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-methylpropoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-methylpropoxy)benzamide is a complex organic compound that features a trifluoromethyl group, a chloro substituent, and a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-methylpropoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 3-(2-methylpropoxy)benzoyl chloride under basic conditions to form the desired benzamide compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-methylpropoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide
- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-2-(trifluoromethyl)phenylboronic acid
Uniqueness
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-methylpropoxy)benzamide is unique due to its specific substitution pattern and the presence of both trifluoromethyl and chloro groups
Propiedades
Fórmula molecular |
C18H17ClF3NO2 |
|---|---|
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C18H17ClF3NO2/c1-11(2)10-25-14-5-3-4-12(8-14)17(24)23-16-7-6-13(19)9-15(16)18(20,21)22/h3-9,11H,10H2,1-2H3,(H,23,24) |
Clave InChI |
BDEFHGNOQTUCSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-phenoxyacetamide](/img/structure/B12454172.png)
![4-{[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid](/img/structure/B12454178.png)
![2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol](/img/structure/B12454181.png)
![propyl 4-{[(E)-(4-methylphenyl)methylidene]amino}benzoate](/img/structure/B12454184.png)


![(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B12454198.png)

![1,3-dicyclohexyl-5-({[2-(piperazin-1-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12454205.png)
![N-(3-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12454213.png)
![4-[[4-(2-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12454215.png)
![N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B12454223.png)
